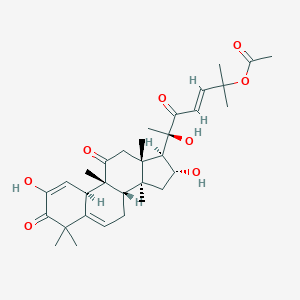

Cucurbitacin E

Description

Cucurbitacin E has been reported in Begonia nantoensis, Bacopa monnieri, and other organisms with data available.

RN refers to (9beta,10alpha,16alpha,23E)-isomer; structure given in first source

Propriétés

IUPAC Name |

[(E,6R)-6-[(8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,29+,30-,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYMQXYDSVBNLL-MUYMLXPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601030496 | |

| Record name | Cucurbitacin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18444-66-1 | |

| Record name | Cucurbitacin E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18444-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitacin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018444661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cucurbitacin E | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cucurbitacin E | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cucurbitacin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601030496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,16α,20,25-tetrahydroxy-9β-methyl-10α,-19-norlanosta-1,5,23(E)-triene-3,11,22-trione 25-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUCURBITACIN E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8A45XYI21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cucurbitacin E discovery and isolation from plants

An In-depth Technical Guide to the Discovery and Isolation of Cucurbitacin E from Plants

Introduction

Cucurbitacins are a class of structurally diverse, highly oxygenated tetracyclic triterpenoids predominantly found in the plant family Cucurbitaceae.[1][2][3] Renowned for their characteristic bitter taste, these compounds serve as a natural defense mechanism for plants against herbivores.[1][3] The first cucurbitacin, named α-elaterin, was isolated as a crystalline substance in 1831. Among the various types of cucurbitacins, designated alphabetically (A through T), Cucurbitacin E has garnered significant scientific interest due to its potent biological activities.

Chemically, Cucurbitacin E is a tetracyclic triterpene derived from the cucurbitane skeleton. It is recognized for its wide range of pharmacological effects, including anti-inflammatory, antioxidant, and potent cytotoxic activities against numerous cancer cell lines. Its therapeutic potential has made it a focal point for research in drug discovery and development. This document provides a comprehensive technical guide on the historical discovery, plant sources, detailed isolation protocols, and biological mechanisms of Cucurbitacin E.

Discovery and Plant Sources

Cucurbitacin E is primarily isolated from members of the Cucurbitaceae family, which includes common plants like pumpkins, cucumbers, melons, and gourds. However, cucurbitacins have also been identified in several other plant families, such as Scrophulariaceae, Brassicaceae, and Rosaceae.

The concentration of Cucurbitacin E can vary significantly between different species and even within different tissues of the same plant, with the highest levels often found in the fruits and roots. One of the most potent natural sources for isolating Cucurbitacin E is the squirting cucumber, Ecballium elaterium, with its fruit juice being a particularly rich source.

Table 1: Plant Sources and Reported Concentrations of Cucurbitacin E

| Plant Species | Family | Plant Part(s) | Reported Concentration | Citation(s) |

| Cucurbita pepo (Pumpkin) | Cucurbitaceae | Fruit | 0.0663% w/w | |

| Lagenaria siceraria (Bottle Gourd) | Cucurbitaceae | Fruit | 0.0356% w/w | |

| Ecballium elaterium (Squirting Cucumber) | Cucurbitaceae | Fruit | ~3.84% w/w | |

| Back-mutated Watermelon/Squash | Cucurbitaceae | Fruit | 930 - 3100 mg/kg | |

| Cucumis sativus (Cucumber) | Cucurbitaceae | Leaves, Stems, Seeds | Quantified but variable | |

| Luffa acutangula (Angled Loofah) | Cucurbitaceae | Fruit | Contains Cucurbitacin B and E |

Experimental Protocols for Isolation and Purification

The isolation of Cucurbitacin E from plant material is a multi-step process involving extraction, fractionation, and chromatographic purification. The protocols are designed to separate this moderately polar triterpenoid from a complex mixture of other plant metabolites.

General Workflow

The overall process begins with the harvesting and preparation of plant material, followed by solvent extraction, partitioning to remove unwanted compounds, and a series of chromatographic steps to achieve high purity.

References

The Biosynthesis of Cucurbitacin E in Cucurbitaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitacin E, a highly oxygenated tetracyclic triterpenoid found in members of the Cucurbitaceae family, has garnered significant attention for its potent cytotoxic and anti-inflammatory properties, making it a promising candidate for drug development. Understanding its intricate biosynthesis is paramount for harnessing its therapeutic potential, whether through metabolic engineering in plants or heterologous expression systems. This technical guide provides an in-depth exploration of the biosynthetic pathway of Cucurbitacin E, detailing the enzymatic steps, genetic regulation, and key intermediates. It consolidates quantitative data from pivotal studies and presents detailed experimental protocols for the elucidation and analysis of this pathway, aiming to equip researchers with the necessary knowledge to advance the study and application of this valuable natural product.

Introduction

Cucurbitacins are a class of bitter-tasting triterpenoids that serve as a natural defense mechanism for plants in the Cucurbitaceae family, which includes watermelon, cucumber, and melon. Among the various cucurbitacins, Cucurbitacin E has demonstrated significant pharmacological activities, including potent anti-cancer effects.[1] The biosynthesis of these complex molecules originates from the ubiquitous isoprenoid pathway and involves a series of specific enzymatic modifications, primarily catalyzed by oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and acyltransferases (ACTs).[2] In watermelon (Citrullus lanatus), the biosynthesis of Cucurbitacin E is a tightly regulated process, both spatially and temporally, and is controlled by specific transcription factors.[3] This guide will dissect the biosynthetic pathway of Cucurbitacin E, providing a comprehensive overview for researchers in natural product chemistry, plant biology, and drug discovery.

The Biosynthetic Pathway of Cucurbitacin E

The biosynthesis of Cucurbitacin E begins with the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids, and proceeds through a series of oxidative and acyl transfer reactions. The core of this pathway is a set of co-expressed genes, often found in conserved gene clusters within the genomes of cucurbit species.

From Mevalonate to Cucurbitadienol: The Initial Steps

The journey to Cucurbitacin E starts with the mevalonate (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene. Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE).

The first committed step in cucurbitacin biosynthesis is the cyclization of 2,3-oxidosqualene to form the tetracyclic triterpenoid backbone, cucurbitadienol. This crucial reaction is catalyzed by a specific oxidosqualene cyclase (OSC) known as cucurbitadienol synthase. In watermelon, this enzyme is encoded by the ClBi gene.

The Core Biosynthetic Pathway: A Series of Oxidations and Acetylation

Following the formation of cucurbitadienol, a series of modifications, primarily hydroxylation and acetylation, are carried out by cytochrome P450 enzymes (CYPs) and an acyltransferase (ACT) to yield Cucurbitacin E. The genes encoding these enzymes are often clustered with the Bi gene. In watermelon, the biosynthesis of Cucurbitacin E involves one OSC gene (ClBi), seven CYP450 genes, and one ACT gene.

The proposed biosynthetic pathway from cucurbitadienol to Cucurbitacin E is as follows:

-

Cucurbitadienol is the initial substrate.

-

A series of hydroxylation reactions at various positions on the cucurbitadienol backbone are catalyzed by multiple CYP450 enzymes. While the exact sequence and all intermediates for Cucurbitacin E are still under investigation, key hydroxylation steps are known to occur at positions C-2, C-11, C-20, and C-25.

-

The final step in the formation of Cucurbitacin E is the acetylation of the hydroxyl group at the C-25 position, a reaction catalyzed by an acyltransferase encoded by the ClACT gene.

Genetic Regulation of Cucurbitacin E Biosynthesis

The biosynthesis of Cucurbitacin E is not constitutive but is instead regulated by a set of transcription factors belonging to the basic helix-loop-helix (bHLH) family. In watermelon, two key transcription factors, ClBt and ClBr , act as master switches to control the expression of the entire biosynthetic gene cluster.

-

ClBt is responsible for regulating Cucurbitacin E synthesis in the fruit .

-

ClBr controls the biosynthesis in the roots .

These transcription factors directly bind to the promoters of the biosynthetic genes, including ClBi, the CYP450s, and ClACT, thereby activating their transcription in a tissue-specific manner. The expression of ClBt and ClBr themselves is influenced by developmental cues and environmental stresses, providing a mechanism for the plant to produce these defensive compounds when and where they are needed.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Cucurbitacin E biosynthesis.

Table 1: Gene Expression in Watermelon Tissues

| Gene | Tissue | Relative Expression Level (Normalized) | Reference |

| ClBi | Root | High | |

| ClBi | Fruit (bitter) | High | |

| ClBt | Fruit (bitter) | High | |

| ClBr | Root | High |

Table 2: Cucurbitacin E Content in Watermelon Tissues

| Tissue | Cucurbitacin E Concentration (µg/g fresh weight) | Reference |

| Fruit (bitter) | 150 - 300 | |

| Root | 50 - 100 | |

| Leaf | Low / Undetectable |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Cucurbitacin E biosynthetic pathway.

Quantification of Cucurbitacin E by LC-MS/MS

Objective: To accurately measure the concentration of Cucurbitacin E in plant tissues.

Materials:

-

Plant tissue (e.g., watermelon fruit, root)

-

Methanol (LC-MS grade)

-

Water with 0.1% formic acid (LC-MS grade)

-

Acetonitrile with 0.1% formic acid (LC-MS grade)

-

Cucurbitacin E standard

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

C18 reverse-phase column

Procedure:

-

Sample Preparation: a. Freeze-dry the plant tissue and grind to a fine powder. b. Accurately weigh approximately 100 mg of the powdered tissue. c. Extract the tissue with 1 mL of methanol by vortexing for 1 minute, followed by sonication for 30 minutes. d. Centrifuge the extract at 13,000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

-

LC-MS/MS Analysis: a. Chromatographic Separation:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to the initial conditions to re-equilibrate the column.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL. b. Mass Spectrometry Detection:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Scan Type: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Monitor the specific precursor-to-product ion transitions for Cucurbitacin E.

- Optimize cone voltage and collision energy for maximum signal intensity.

-

Quantification: a. Prepare a standard curve of Cucurbitacin E in methanol at known concentrations. b. Analyze the standards and samples under the same LC-MS/MS conditions. c. Calculate the concentration of Cucurbitacin E in the samples by comparing their peak areas to the standard curve.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of genes involved in Cucurbitacin E biosynthesis.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers (forward and reverse)

-

Reference gene primers (e.g., Actin, Ubiquitin)

-

Quantitative PCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis: a. Flash-freeze the plant tissue in liquid nitrogen and grind to a fine powder. b. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol. c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) primers.

-

Quantitative PCR (qPCR): a. Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 0.2-0.5 µM each), and diluted cDNA template. b. qPCR Program:

- Initial denaturation: 95°C for 3-5 minutes.

- 40 cycles of:

- Denaturation: 95°C for 15 seconds.

- Annealing/Extension: 60°C for 1 minute.

- Melting curve analysis to verify the specificity of the amplification. c. Run the reactions in triplicate for each sample and gene. d. Include a no-template control to check for contamination.

-

Data Analysis: a. Determine the cycle threshold (Ct) values for each reaction. b. Normalize the Ct values of the target genes to the Ct values of a stably expressed reference gene. c. Calculate the relative gene expression using the 2-ΔΔCt method.

In Vitro Enzyme Assay for Cucurbitadienol Synthase (ClBi)

Objective: To determine the enzymatic activity of ClBi in converting 2,3-oxidosqualene to cucurbitadienol.

Materials:

-

Recombinant ClBi enzyme (expressed in yeast or E. coli)

-

2,3-oxidosqualene substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Ethyl acetate

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Enzyme Reaction: a. Set up the reaction mixture containing the assay buffer, a known amount of purified recombinant ClBi enzyme, and the 2,3-oxidosqualene substrate. b. Incubate the reaction at 30°C for 1-2 hours. c. Stop the reaction by adding an equal volume of ethyl acetate.

-

Product Extraction: a. Vortex the mixture vigorously to extract the product into the ethyl acetate layer. b. Centrifuge to separate the phases. c. Carefully transfer the upper ethyl acetate layer to a new tube. d. Repeat the extraction twice more. e. Pool the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen.

-

GC-MS Analysis: a. Resuspend the dried extract in a small volume of hexane or other suitable solvent. b. Analyze the sample by GC-MS to identify and quantify the cucurbitadienol product. c. Compare the retention time and mass spectrum of the product to an authentic cucurbitadienol standard.

Visualizations

Diagrams of Pathways and Workflows

Caption: Biosynthetic pathway of Cucurbitacin E from Acetyl-CoA.

Caption: Regulation of Cucurbitacin E biosynthetic genes by ClBt and ClBr.

Caption: Workflow for Cucurbitacin E quantification by LC-MS/MS.

Conclusion

The biosynthesis of Cucurbitacin E in Cucurbitaceae is a complex and tightly regulated process involving a dedicated set of enzymes and transcription factors. This technical guide has provided a comprehensive overview of the pathway, from its origins in the mevalonate pathway to the final enzymatic modifications that yield the bioactive Cucurbitacin E. The detailed experimental protocols and summarized quantitative data serve as a valuable resource for researchers seeking to investigate this pathway further. A thorough understanding of Cucurbitacin E biosynthesis is crucial for developing strategies to enhance its production for pharmaceutical applications, whether through breeding programs in plants or metabolic engineering in microbial hosts. Future research should focus on elucidating the precise sequence of oxidative reactions and identifying the upstream signaling pathways that regulate the master transcription factors, which will undoubtedly open new avenues for the sustainable production of this promising natural therapeutic.

References

Mechanism of action of Cucurbitacin E on STAT3 pathway

An In-depth Technical Guide on the Mechanism of Action of Cucurbitacin E on the STAT3 Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation and apoptosis, and its aberrant, constitutive activation is a hallmark of many human cancers.[1][2] This has positioned STAT3 as a prime therapeutic target for novel anticancer drugs.[2] Cucurbitacin E (CuE), a tetracyclic triterpenoid derived from plants of the Cucurbitaceae family, has demonstrated significant potential as an inhibitor of the STAT3 signaling pathway.[3][4] This technical guide delineates the mechanism of action of Cucurbitacin E on the STAT3 pathway, presenting quantitative data on its inhibitory effects, detailed protocols for key experimental assays, and visual diagrams of the molecular interactions and experimental workflows.

Core Mechanism of Action

Cucurbitacin E exerts its anticancer effects primarily by inhibiting the Janus kinase (JAK)/STAT3 signaling pathway. The canonical activation of this pathway involves the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue by upstream kinases, predominantly JAK2. This phosphorylation event is crucial as it induces the homodimerization of STAT3 monomers through reciprocal SH2 domain interactions. These activated dimers then translocate to the nucleus, bind to specific DNA response elements, and drive the transcription of target genes involved in cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-xL), and angiogenesis (e.g., VEGF).

Cucurbitacin E disrupts this cascade by inhibiting the activation of both JAK2 and STAT3. By preventing the phosphorylation of STAT3, CuE effectively blocks its dimerization and subsequent nuclear translocation, thereby downregulating the expression of its target genes. This inhibition leads to significant downstream cellular consequences, including cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.

Quantitative Data: Inhibitory Effects of Cucurbitacin E

The efficacy of Cucurbitacin E has been quantified across various cancer cell lines. The following table summarizes key data points, including the half-maximal inhibitory concentration (IC₅₀) for cell viability and concentrations used to demonstrate significant inhibition of STAT3 phosphorylation.

| Cell Line Type | Cell Line | Parameter | Value | Treatment Duration | Source |

| Cutaneous T-cell Lymphoma | HuT-78 | IC₅₀ | 17.38 µM | Not Specified | |

| Cutaneous T-cell Lymphoma | SeAx | IC₅₀ | 22.01 µM | Not Specified | |

| Bladder Cancer | T24 | IC₅₀ | 1012.32 ± 10.6 nM | 48 hours | |

| Bladder Cancer | T24 | p-STAT3 Inhibition | 250, 500, 1000 nM | 24 hours | |

| Gastric Cancer | NCI-N87 | IC₅₀ | ~100 nM | 48 hours | |

| Gastric Cancer | SNU-16 | IC₅₀ | ~120 nM | 48 hours | |

| Gastric Cancer | MGC-803 | IC₅₀ | ~150 nM | 48 hours | |

| Gastric Cancer | SGC-7901 | IC₅₀ | ~200 nM | 48 hours | |

| Gastric Cancer | BGC-823 | IC₅₀ | ~250 nM | 48 hours | |

| Gastric Cancer | AGS | IC₅₀ | 0.1 µg/ml (~180 nM) | 24 hours | |

| Laryngeal Squamous Cell | TU686, AMC-HN-8 | Cell Viability Reduction | 0.05 - 0.4 µM | 24, 48, 72 hours | |

| Melanoma | A375 | Cell Proliferation Inhibition | 2, 4, 8 µM | 4 days |

Signaling Pathway and Molecular Interactions

The following diagram illustrates the JAK/STAT3 signaling pathway and the primary points of inhibition by Cucurbitacin E.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key assays used to evaluate the effect of Cucurbitacin E on the STAT3 pathway.

Western Blot for Phosphorylated STAT3 (Tyr705)

This protocol is used to quantify the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3, providing a direct measure of pathway inhibition.

Materials:

-

Cancer cell line of interest (e.g., T24, NCI-N87)

-

Cucurbitacin E (stock solution in DMSO)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

8-10% SDS-polyacrylamide gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary Antibodies:

-

Phospho-Stat3 (Tyr705) (e.g., Cell Signaling Technology, #9145)

-

Total Stat3 (e.g., Cell Signaling Technology, #9139)

-

Loading Control (β-Actin or GAPDH)

-

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed 1-2 x 10⁶ cells per well in 6-well plates. After overnight adherence, treat cells with various concentrations of Cucurbitacin E (e.g., 0, 100, 250, 500 nM) for a specified time (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 30 minutes. Clarify the lysate by centrifugation at ≥14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis & Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-p-STAT3 (Tyr705) antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) for 1 hour at room temperature.

-

-

Signal Detection: Wash the membrane 3x with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.

Cell Viability Assay (CCK-8 / MTT)

This assay measures the cytotoxic and anti-proliferative effects of Cucurbitacin E.

Materials:

-

Cancer cell line of interest

-

96-well microplates

-

Cucurbitacin E

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1x10³ to 2x10³ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat cells with a range of Cucurbitacin E concentrations (e.g., 0 to 2000 nM) for 24, 48, or 72 hours. Include a DMSO-only control.

-

Assay Measurement:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate at 37°C for 2-4 hours.

-

For MTT: Add 100 µL of 1.0 mg/ml MTT to each well and incubate for 3 hours at 37°C. Then, add 100 µL of DMSO to solubilize the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the results to determine the IC₅₀ value.

STAT3 Dual-Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of STAT3 in response to an inhibitor.

Materials:

-

HEK293T or other suitable cells

-

STAT3-responsive firefly luciferase reporter vector

-

Renilla luciferase vector (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

STAT3 activator (e.g., 20 ng/mL IL-6)

-

Cucurbitacin E

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the STAT3 firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent.

-

Cell Seeding: After transfection, seed the cells into a 96-well white, clear-bottom plate at a density of ~10,000 cells/well and incubate overnight.

-

Treatment: Pre-treat the cells with various concentrations of Cucurbitacin E for 1-2 hours.

-

Stimulation: Stimulate the cells with a STAT3 activator like IL-6 for 6-24 hours to induce STAT3-dependent luciferase expression.

-

Cell Lysis: Remove the medium and add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle rocking.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the assay system's instructions.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in STAT3 activity relative to the stimulated, untreated control.

Experimental Workflow Visualization

The following diagram outlines the workflow for a STAT3 dual-luciferase reporter assay to test the inhibitory activity of Cucurbitacin E.

Conclusion

Cucurbitacin E is a potent natural compound that effectively inhibits the constitutively active STAT3 signaling pathway, a key driver in many cancers. Its mechanism of action involves the direct or indirect inhibition of JAK2 and the subsequent phosphorylation of STAT3, which prevents its activation, dimerization, and nuclear function. This leads to reduced proliferation and increased apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating Cucurbitacin E as a potential therapeutic agent for STAT3-driven malignancies.

References

Cucurbitacin E and the Actin Cytoskeleton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacin E (CuE) is a tetracyclic triterpenoid compound isolated from plants of the Cucurbitaceae family.[1][2][3] Renowned for a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, and hepatoprotective activities, CuE has garnered significant attention in biomedical research.[2][4] A primary mechanism underlying its potent cytotoxicity and anti-proliferative effects is its profound interaction with the cellular cytoskeleton, particularly the actin filament network. This technical guide provides an in-depth examination of the molecular interactions between Cucurbitacin E and the actin cytoskeleton, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved.

Core Mechanism of Interaction

Cucurbitacin E disrupts actin cytoskeleton dynamics through a multifaceted mechanism that involves both direct interaction with actin filaments and indirect modulation of key regulatory signaling pathways. This dual action leads to significant changes in cell morphology, adhesion, migration, and proliferation.

Direct Interaction: Stabilization of Filamentous Actin (F-actin)

Unlike compounds that inhibit actin polymerization, Cucurbitacin E's primary direct effect is the inhibition of actin depolymerization. It specifically binds to filamentous actin (F-actin) but not to monomeric G-actin. This interaction is characterized by:

-

Covalent Bonding: Mass spectrometry analysis has revealed that Cucurbitacin E forms a covalent bond with F-actin at the cysteine residue Cys257. This covalent linkage contributes to the stabilization of the actin filament.

-

Substoichiometric Inhibition: CuE effectively inhibits actin depolymerization at substoichiometric concentrations, with effects observed at ratios as low as 1:6 and 1:15 (CuE to actin). This suggests a highly potent mechanism that does not require saturation of all available binding sites.

-

Distinct Binding Site: CuE is compatible with phalloidin staining, indicating that it occupies a different binding site on the actin filament than phalloidin and jasplakinolide, which are other well-known F-actin stabilizers.

Indirect Interaction: Modulation of the Cofilin Pathway

Cucurbitacin E also exerts significant control over actin dynamics by modulating the activity of cofilin, a key actin-depolymerizing and severing protein. The activity of cofilin is tightly regulated by phosphorylation; it is inactive when phosphorylated and active when dephosphorylated.

-

Inhibition of Cofilin Phosphorylation: CuE treatment leads to a decrease in the phosphorylation of cofilin at its Serine-3 residue. This results in the activation of cofilin's actin-severing function.

-

Suppression of Upstream Kinases (LIMK): The dephosphorylation of cofilin is achieved by CuE's ability to suppress the phosphorylation of its upstream kinases, LIM kinase 1 (LIMK1) and LIMK2. By inhibiting LIMK activity, CuE prevents the inactivation of cofilin, thereby promoting actin filament disassembly.

The concurrent stabilization of F-actin via direct binding and the promotion of filament severing through cofilin activation create a state of profound cytoskeletal dysregulation, leading to actin aggregation, disruption of stress fibers, and inhibition of cellular processes reliant on dynamic actin remodeling, such as migration and invasion.

Impact on Associated Signaling Pathways

The disruption of the actin cytoskeleton by CuE has downstream consequences for several signaling pathways crucial for cancer cell metastasis and proliferation:

-

Src/FAK/Rac1 Pathway: CuE has been shown to suppress the Src/FAK/Rac1 signaling pathway, which is involved in cell migration and invasion.

-

JAK/STAT3 Pathway: A well-documented target of cucurbitacins is the JAK/STAT3 pathway. CuE inhibits the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival. This effect is sometimes linked to the disruption of actin filaments.

Quantitative Data Presentation

The following table summarizes the key quantitative data from studies investigating the effects of Cucurbitacin E on the actin cytoskeleton and related cellular processes.

| Parameter | Cell Line / System | Value / Effect | Source |

| IC50: Cell Proliferation | Prostate Carcinoma Explants | 7-50 nM (2-6 day exposure) | |

| Caco-2 (Intestinal) | 0.004 - 0.287 µM (24-72 h) | ||

| A375 (Melanoma) | ~4 µM (Marked cell death) | ||

| IC50: Cell Migration | Caco-2 (Scratch Assay) | 0.057 - 0.649 µM (24-72 h) | |

| Caco-2 (Transwell Assay) | 0.022 µM (24 h) | ||

| IC50: Platelet Aggregation | Human Platelets | >10 µM | |

| IC50: Tubulin Polymerization | In vitro | 566.91 ± 113.5 µM | |

| Actin Depolymerization | In vitro (Pyrene Assay) | Inhibition at ≥ 1:15 ratio (CuE:Actin) | |

| Live Cells (FLAP) | 1.6-fold decrease in depolymerization rate | ||

| Actin Depolymerization Halftime | Live Cells (FLAP) | Increase from 14 ± 1 s to 22.5 ± 4 s | |

| F-actin/G-actin Ratio | HT1080 Cells | Decreased ratio after treatment | |

| Platelets | Increased ratio after treatment | ||

| Effective Concentration | Live Cells (FLAP) | 10 nM | |

| T24 Bladder Cancer Cells | 250, 500, 1000 nM (G2/M arrest) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to elucidate the interaction between Cucurbitacin E and the actin cytoskeleton.

Actin Depolymerization Assay (in vitro)

This assay measures the rate of F-actin depolymerization by monitoring the fluorescence of pyrene-labeled actin.

-

Actin Preparation: Prepare pyrene-labeled F-actin by polymerizing G-actin in a polymerization buffer.

-

Initiation of Depolymerization: Induce depolymerization by diluting the pre-formed F-actin solution.

-

Treatment: Add varying substoichiometric concentrations of Cucurbitacin E (e.g., 0.5 µM, 0.75 µM, 1.5 µM CuE for 3 µM actin) to the F-actin solution either before or after initiating depolymerization.

-

Fluorescence Measurement: Monitor the decrease in pyrene fluorescence over time using a fluorometer. A slower decrease in fluorescence in the presence of CuE indicates inhibition of depolymerization.

-

Controls: Use a vehicle control (e.g., DMSO) and a known actin stabilizer like Jasplakinolide for comparison.

Immunofluorescence Staining of F-actin

This method visualizes the structure and organization of the actin cytoskeleton within cells.

-

Cell Culture and Treatment: Seed cells (e.g., Caco-2, HeLa) on glass coverslips and culture until they reach approximately 80% confluence. Treat the cells with the desired concentration of Cucurbitacin E (e.g., 0.1 µM) for a specified duration (e.g., 24 hours).

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 15 minutes.

-

Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 2.5% BSA in PBS) for 30 minutes.

-

F-actin Staining: Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 594-phalloidin) for 15-60 minutes to specifically stain F-actin.

-

Nuclear Staining and Mounting: Counterstain the nuclei with DAPI for 15 minutes, wash with PBS, and mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a laser scanning confocal microscope.

Western Blot Analysis for Signaling Proteins

This technique is used to quantify changes in the levels and phosphorylation status of proteins in the cofilin pathway.

-

Cell Lysis: Treat cells with Cucurbitacin E, then harvest and lyse them in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies specific for total cofilin, phospho-cofilin (Ser3), total LIMK1/2, and phospho-LIMK1/2.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the effect of CuE treatment.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed.

References

- 1. Cucurbitacin E inhibits breast tumor metastasis by suppressing cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cucurbitacin E Inhibits Proliferation and Migration of Intestinal Epithelial Cells via Activating Cofilin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cucurbitacin E - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

The Pharmacokinetics and Bioavailability of Cucurbitacin E: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacin E, a tetracyclic triterpenoid compound predominantly found in plants of the Cucurbitaceae family, has garnered significant scientific interest for its wide array of pharmacological activities.[1] These include potent anti-inflammatory, antioxidant, and notably, anti-cancer properties.[2] As a promising candidate for therapeutic development, a thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—and bioavailability is paramount for its translation into clinical practice. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of Cucurbitacin E, details the experimental methodologies used for its study, and illustrates its interactions with key cellular signaling pathways.

Pharmacokinetics of Cucurbitacin E

The pharmacokinetic profile of Cucurbitacin E has been primarily investigated in rodent models. These studies reveal a compound with rapid distribution and clearance, but notably poor oral bioavailability.

Absorption and Bioavailability

Studies indicate that the oral bioavailability of Cucurbitacin E is very low. Following oral or intraperitoneal administration to Wistar rats at a dose of 1 mg/kg, plasma concentrations of Cucurbitacin E were found to be below the limit of quantification (40 pg/mL), suggesting limited absorption from the gastrointestinal tract or extensive first-pass metabolism.[3] While a specific percentage for the oral bioavailability of Cucurbitacin E is not well-documented, related cucurbitacins, such as Cucurbitacin B, have shown an oral bioavailability of approximately 10% in rats, which may suggest a similar low level for Cucurbitacin E.[4]

Distribution

Following intravenous administration in rats, Cucurbitacin E exhibits a large volume of distribution, indicating extensive distribution into tissues. A study using a 1 mg/kg intravenous dose in male Wistar rats reported a volume of distribution of 27.22 L.[5] This suggests that Cucurbitacin E likely penetrates various tissues and compartments throughout the body.

Metabolism

The metabolism of Cucurbitacin E involves several biotransformation pathways. One of the primary metabolic routes is hydrolysis, where Cucurbitacin E is converted to its metabolite, Cucurbitacin I. In vitro studies with human liver microsomes have confirmed this conversion. Furthermore, glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs), is another significant metabolic pathway. UGT1A1 has been identified as the primary isoform involved in the glucuronidation of Cucurbitacin E and I, with other isoforms like UGT1A7, UGT1A10, 1A6, and 1A8 also contributing. Sulfation, mediated by sulfotransferases in human liver cytosols, has also been identified as a metabolic route for cucurbitacins.

In terms of drug-drug interaction potential, Cucurbitacin E has been shown to competitively inhibit the activity of cytochrome P450 2C11 (CYP2C11) in rats, a homolog of human CYP2C9. This suggests a potential for interactions with other drugs metabolized by this enzyme.

Excretion

Detailed studies on the excretion of Cucurbitacin E and its metabolites are limited. However, given its metabolism in the liver, it is likely that the metabolites are excreted through both renal and biliary routes.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Cucurbitacin E from published studies.

Table 1: Pharmacokinetic Parameters of Cucurbitacin E in Rats (Intravenous Administration)

| Parameter | Value | Animal Model | Dose | Reference |

| Volume of Distribution (Vd) | 27.22 L | Male Wistar Rats | 1 mg/kg | |

| Clearance (CL) | 4.13 L/h | Male Wistar Rats | 1 mg/kg | |

| Elimination Half-life (t½) | 4.57 h | Male Wistar Rats | 1 mg/kg | |

| Release Time | 0.45 h | Male Wistar Rats | 1 mg/kg |

Table 2: Attempted Pharmacokinetic Evaluation of Cucurbitacin E in Rats (Oral and Intraperitoneal Administration)

| Route of Administration | Dose | Outcome | Animal Model | Reference |

| Oral | 1 mg/kg | Plasma concentrations below limit of quantification (40 pg/mL) | Wistar Male Rats | |

| Intraperitoneal | 1 mg/kg | Plasma concentrations below limit of quantification (40 pg/mL) | Wistar Male Rats |

Experimental Protocols

The quantification of Cucurbitacin E in biological matrices is crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed analytical technique due to its high sensitivity and specificity.

Quantification of Cucurbitacin E in Rat Plasma by LC-MS/MS

This protocol is based on the methodology described by Fiori et al.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

-

To 100 µL of rat plasma, add an internal standard (e.g., clobazam).

-

Perform protein precipitation by adding a mixture of acetonitrile and methyl tert-butyl ether (1:5 v/v).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: Select B column.

-

Mobile Phase: A mixture of methanol, acetonitrile, and water (30:40:30 v/v/v).

-

Flow Rate: Isocratic elution at a constant flow rate.

-

Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for Cucurbitacin E and the internal standard.

-

4. Method Validation:

-

The method should be validated for linearity, limit of quantification (LOQ), accuracy, precision, stability, and matrix effect according to regulatory guidelines. The reported LOQ for this method was 40 pg/mL.

Workflow for LC-MS/MS Quantification

Caption: Workflow for the quantification of Cucurbitacin E in rat plasma.

Signaling Pathways Modulated by Cucurbitacin E

Cucurbitacin E exerts its biological effects by modulating several key intracellular signaling pathways, many of which are implicated in cancer and inflammation.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is often observed in various cancers. Cucurbitacin E is a potent inhibitor of the JAK/STAT pathway, primarily by inhibiting the phosphorylation and activation of STAT3.

Caption: Inhibition of the JAK/STAT3 signaling pathway by Cucurbitacin E.

Apoptosis Signaling Pathways

Cucurbitacin E induces apoptosis (programmed cell death) in cancer cells through multiple mechanisms, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to increase the expression of Fas/CD95, leading to the activation of caspase-8. Concurrently, it promotes the release of cytochrome c from the mitochondria, which activates caspase-9. Both pathways converge on the activation of executioner caspase-3, leading to apoptosis.

Caption: Induction of apoptosis by Cucurbitacin E via intrinsic and extrinsic pathways.

PI3K/Akt/NF-κB Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Cucurbitacin E has been shown to inhibit the PI3K/Akt pathway, which in turn suppresses the activation of NF-κB. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Caption: Inhibition of the PI3K/Akt/NF-κB signaling pathway by Cucurbitacin E.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Cucurbitacin E has been found to suppress the MAPK signaling pathway in hepatocellular carcinoma cells, contributing to its anti-proliferative and anti-metastatic effects.

References

- 1. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cucurbitacin E inhibits TNF-α-induced inflammatory cytokine production in human synoviocyte MH7A cells via suppression of PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of cucurbitacin B from Trichosanthes cucumerina L. in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of a quantification method for cucurbitacins E and I in rat plasma: Application to population pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo evaluation of cucurbitacin E on rat hepatic CYP2C11 expression and activity using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bitter Truth: A Technical Guide to Sourcing and Extracting Cucurbitacin E

For Researchers, Scientists, and Drug Development Professionals

Cucurbitacin E, a highly oxygenated tetracyclic triterpenoid, has garnered significant attention within the scientific community for its potent cytotoxic, anti-inflammatory, and anticancer properties. As a prominent member of the cucurbitacin family, it represents a promising lead compound in the development of novel therapeutics. This technical guide provides an in-depth overview of the natural sources of Cucurbitacin E and the methodologies for its extraction and purification, tailored for professionals in research and drug development.

Natural Sources of Cucurbitacin E

Cucurbitacin E is predominantly found in plants belonging to the Cucurbitaceae family, which encompasses a wide array of gourds, melons, and pumpkins.[1][2] The presence and concentration of this bitter compound can vary significantly depending on the plant species, the specific plant part, and even the age of the plant.[3]

Key plant genera known to be rich sources of cucurbitacins, including Cucurbitacin E, include:

-

Citrullus (e.g., Citrullus colocynthis - bitter apple)

-

Ecballium (e.g., Ecballium elaterium - squirting cucumber)

-

Lagenaria (e.g., Lagenaria siceraria - bottle gourd)

-

Cucumis (e.g., Cucumis melo - melon)

While the fruits are often a primary source, Cucurbitacin E can also be found in other plant tissues, including the roots and leaves. Notably, the placental tissue of some Cucurbita species has been found to contain significantly higher concentrations of cucurbitacins compared to the flesh or rind.

Quantitative Analysis of Cucurbitacin E in Natural Sources

The yield of Cucurbitacin E from various plant sources is influenced by the extraction method and the specific cultivar. The following table summarizes quantitative data from several studies.

| Plant Species | Plant Part | Extraction Method | Yield of Cucurbitacin E | Reference |

| Cucurbita pepo | Fruit | RP-HPLC | 0.0663% w/w | |

| Lagenaria siceraria | Fruit | RP-HPLC | 0.0356% w/w | |

| Diplocyclos palmatus | Fruit | Continuous Shaking Extraction (Chloroform) | 2.345 ± 0.1686 mg/g DW (for Cucurbitacin I, a related compound) | |

| Cucumis melo (various varieties) | Fruit | RP-HPLC | 0.0129% w/w - 0.231% w/w | |

| Ecballium elaterium | Fruit | Not specified | 3.84% w/w |

Extraction and Purification Methodologies

The extraction and purification of Cucurbitacin E from plant material is a multi-step process that typically involves initial solvent extraction followed by chromatographic separation.

Experimental Protocol: Solvent Extraction from Cucurbita pepo Leaves

This protocol is adapted from the methodology described by Kadhim et al. (2020).

1. Plant Material Preparation:

- Collect fresh leaves of Cucurbita pepo before the flowering stage.

- Dry the leaves in the shade at room temperature to prevent degradation of the target compound.

- Pulverize the dried leaves into a fine powder.

2. Maceration:

- Soak one kilogram of the pulverized plant material in 4.5 liters of 90% methanol.

- Continuously shake the mixture at room temperature for three days to ensure thorough extraction.

3. Filtration and Concentration:

- Filter the extract to remove solid plant debris.

- Evaporate the filtrate to dryness under vacuum using a rotary evaporator to obtain the crude methanolic extract.

Experimental Protocol: Purification using Column Chromatography from Ecballium elaterium Juice

This protocol is based on the method detailed by SADEGHPOUR et al. (2016).

1. Initial Extraction and Fractionation:

- Mix equal volumes of E. elaterium fruit juice and methanol and shake at room temperature for 24 hours.

- Collect the supernatant and air-dry it to get the total extract.

- Re-extract the total extract sequentially with petroleum ether, chloroform, and ethyl acetate. Air-dry each fraction.

2. Column Chromatography (Silica Gel):

- Dissolve the chloroform fraction (which contains Cucurbitacin E) in a minimal amount of solvent.

- Pack a glass column (e.g., 5 cm x 60 cm) with silica gel (230-400 mesh) as the stationary phase.

- Load the dissolved chloroform fraction onto the column.

- Elute the column with a gradient of chloroform and ethyl acetate, starting with 80% chloroform: 20% ethyl acetate and gradually increasing the polarity to 100% ethyl acetate.

3. Fraction Collection and Analysis:

- Collect the eluted fractions and monitor them using Thin Layer Chromatography (TLC) with a chloroform:methanol (9:1) solvent system.

- Identify the fractions containing Cucurbitacin E by comparing with a standard.

- Combine the fractions rich in Cucurbitacin E for further purification if necessary (e.g., preparative TLC or HPLC).

Signaling Pathways Modulated by Cucurbitacin E

Cucurbitacin E exerts its biological effects by modulating several key signaling pathways, primarily the JAK/STAT pathway and apoptosis-related cascades.

Inhibition of the JAK/STAT Signaling Pathway

Cucurbitacin E is a potent inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, particularly targeting STAT3. This pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and differentiation.

Caption: Inhibition of the JAK/STAT3 signaling pathway by Cucurbitacin E.

Induction of Apoptosis

Cucurbitacin E can induce programmed cell death, or apoptosis, through multiple pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Induction of apoptosis by Cucurbitacin E via extrinsic and intrinsic pathways.

Experimental Workflow for Extraction and Purification

The general workflow for isolating Cucurbitacin E involves a series of sequential steps from raw plant material to a purified compound.

Caption: General experimental workflow for the extraction and purification of Cucurbitacin E.

This guide provides a foundational understanding of the natural sourcing and extraction of Cucurbitacin E. For successful isolation and downstream applications, it is crucial to optimize these protocols based on the specific plant material and available laboratory resources. Further research into the diverse biological activities of Cucurbitacin E will undoubtedly pave the way for its potential clinical applications.

References

- 1. Cucurbitacin E Induces G2/M Phase Arrest through STAT3/p53/p21 Signaling and Provokes Apoptosis via Fas/CD95 and Mitochondria-Dependent Pathways in Human Bladder Cancer T24 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cucurbitacin B and cucurbitacin I suppress adipocyte differentiation through inhibition of STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cucurbitacin E Inhibits Huh7 Hepatoma Carcinoma Cell Proliferation and Metastasis via Suppressing MAPKs and JAK/STAT3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cucurbitacin I inhibits STAT3, but enhances STAT1 signaling in human cancer cells in vitro through disrupting actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

The Bitter Truth: Unraveling the Structure-Activity Relationship of Cucurbitacin E for Therapeutic Innovation

A Technical Guide for Researchers and Drug Development Professionals

Cucurbitacin E, a tetracyclic triterpenoid found in various plants of the Cucurbitaceae family, has emerged as a potent bioactive compound with significant potential in oncology and inflammatory disease research. Its complex structure is intrinsically linked to its diverse biological activities, primarily its potent cytotoxic and anti-inflammatory effects. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Cucurbitacin E, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the quantitative data from key studies, detail the experimental protocols used to elucidate its mechanisms, and visualize the intricate signaling pathways it modulates.

Core Structure and Key Functional Groups

Cucurbitacin E is characterized by a unique tetracyclic cucurbitane skeleton. The biological activity of cucurbitacins is highly dependent on the specific functional groups attached to this core structure. For Cucurbitacin E, key features include the α,β-unsaturated ketone in the A ring, a hydroxyl group at C-2, a di-unsaturated side chain with an acetyl group at C-25, and a ketone at C-11. Modifications to these sites have been shown to significantly impact its potency and selectivity.

Quantitative Structure-Activity Relationship: Cytotoxicity

The cytotoxic properties of Cucurbitacin E and its derivatives have been extensively studied across a wide range of cancer cell lines. The primary mechanism of its anticancer activity is the potent inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly the phosphorylation of STAT3. This inhibition leads to cell cycle arrest and induction of apoptosis.[1][2][3] The following tables summarize the 50% inhibitory concentration (IC50) values of Cucurbitacin E and related cucurbitacins, providing a quantitative comparison of their cytotoxic effects.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Cucurbitacin E | SAS | Oral Squamous Cell Carcinoma | 3.69 | [4] |

| T24 | Bladder Cancer | ~1.0 (induces apoptosis) | [5] | |

| NCI-N87 | Gastric Cancer | < 0.1 | ||

| BGC-823 | Gastric Cancer | ~0.1 | ||

| SNU-16 | Gastric Cancer | ~0.1 | ||

| SGC-7901 | Gastric Cancer | ~0.15 | ||

| MGC-803 | Gastric Cancer | ~0.1 | ||

| A375 | Melanoma | ~4.0 (induces death) | ||

| MCF-7 | Breast Cancer | Not specified | ||

| SW 1353 | Chondrosarcoma | 9.16 (24h) | ||

| Cucurbitacin I | SW 1353 | Chondrosarcoma | 5.06 (24h) | |

| Cucurbitacin D | SW 1353 | Chondrosarcoma | 13.14 (24h) |

Table 1: Cytotoxicity of Cucurbitacin E and related compounds against various cancer cell lines.

Structure-Activity Relationship Insights for Cytotoxicity

From the available data, several key SAR insights can be drawn:

-

The α,β-Unsaturated Ketone: The Michael acceptor functionality in the A-ring is crucial for the covalent inhibition of its targets, including STAT3.

-

Side Chain Modifications: The structure of the side chain significantly influences cytotoxic potency. For instance, the presence of the acetyl group at C-25 in Cucurbitacin E contributes to its high activity. Hydrolysis of this group to a hydroxyl, as seen in Cucurbitacin I, can modulate activity.

-

Hydroxylation Patterns: The presence and position of hydroxyl groups on the tetracyclic core are important for target binding and overall activity.

Anti-inflammatory Activity of Cucurbitacin E

Beyond its anticancer effects, Cucurbitacin E exhibits potent anti-inflammatory properties. This activity is also linked to the inhibition of key inflammatory pathways. Cucurbitacin E has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by inhibiting the NF-κB and PI3K/Akt signaling pathways.

| Assay | Model | Effect of Cucurbitacin E | Reference |

| Nitric Oxide Production | LPS/IFN-γ stimulated RAW264.7 macrophages | Inhibition | |

| Cyclooxygenase (COX) Activity | In vitro enzyme assay | Inhibition of COX-1 and COX-2 | |

| Pro-inflammatory Cytokine Production (IL-1β, IL-6, IL-8) | TNF-α stimulated human synoviocyte MH7A cells | Significant suppression |

Table 2: Anti-inflammatory activities of Cucurbitacin E.

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in the study of Cucurbitacin E.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of Cucurbitacin E.

Objective: To determine the concentration of Cucurbitacin E that inhibits cell viability by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Cucurbitacin E stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of Cucurbitacin E in complete medium from the stock solution. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of Cucurbitacin E or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is based on methodologies used to assess Cucurbitacin E-induced apoptosis.

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with Cucurbitacin E.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Cucurbitacin E

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Cucurbitacin E or vehicle control for the specified duration.

-

Cell Harvesting: Following treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-FITC negative / PI negative: Live cells

-

Annexin V-FITC positive / PI negative: Early apoptotic cells

-

Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

-

Annexin V-FITC negative / PI positive: Necrotic cells

-

Western Blotting for STAT3 Phosphorylation

This protocol outlines the general steps for detecting the inhibition of STAT3 phosphorylation by Cucurbitacin E.

Objective: To assess the effect of Cucurbitacin E on the phosphorylation level of STAT3.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Cucurbitacin E

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Cucurbitacin E as required. Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3, total STAT3, and a loading control overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated STAT3 levels to total STAT3 and the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Cucurbitacin E and a typical experimental workflow for its analysis.

Caption: Cucurbitacin E inhibits the JAK/STAT3 signaling pathway.

Caption: A typical experimental workflow for Cucurbitacin E SAR studies.

Conclusion and Future Directions

Cucurbitacin E stands out as a promising natural product with potent anticancer and anti-inflammatory activities. Its mechanism of action, centered on the inhibition of the JAK/STAT pathway, provides a solid foundation for its therapeutic potential. The structure-activity relationship studies highlighted in this guide underscore the importance of specific functional groups for its biological effects. Future research should focus on the synthesis of novel Cucurbitacin E derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of its downstream targets and potential off-target effects will be crucial for its successful translation into clinical applications. This in-depth technical guide serves as a valuable resource to propel further investigation into this fascinating and potent natural compound.

References

- 1. Cucurbitacin E Induces G2/M Phase Arrest through STAT3/p53/p21 Signaling and Provokes Apoptosis via Fas/CD95 and Mitochondria-Dependent Pathways in Human Bladder Cancer T24 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cucurbitacin E inhibits cellular proliferation and induces apoptosis in melanoma by suppressing HSDL2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cucurbitacin E elicits apoptosis in laryngeal squamous cell carcinoma by enhancing reactive oxygen species-regulated mitochondrial dysfunction and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cucurbitacin E as an Inhibitor of JAK/STAT Signaling

This technical guide provides a comprehensive overview of Cucurbitacin E, a naturally occurring triterpenoid, and its function as a potent inhibitor of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. The JAK/STAT pathway is a critical cellular signaling cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, regulating fundamental processes such as cell proliferation, differentiation, survival, and immune responses[1]. Dysregulation of this pathway is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention[1][2]. Cucurbitacin E has emerged as a significant small molecule inhibitor, demonstrating the ability to modulate this pathway and exert anti-proliferative and pro-apoptotic effects in various cancer models[3][4].

Mechanism of Action: Cucurbitacin E and the JAK/STAT Pathway

The canonical JAK/STAT pathway is initiated when a cytokine or growth factor binds to its corresponding transmembrane receptor, leading to receptor dimerization. This conformational change brings the associated JAKs into close proximity, allowing them to auto-phosphorylate and become activated. Activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the receptors, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation into the nucleus, and binding to specific DNA response elements to modulate target gene expression.

Cucurbitacin E exerts its inhibitory effect primarily by targeting the activation of both JAKs and STATs. Studies have shown that Cucurbitacin E can significantly inhibit the phosphorylation of JAK2 and its downstream target, STAT3, which is often constitutively activated in many cancer cells. Some evidence also points to the inhibition of STAT5 phosphorylation. By preventing the phosphorylation and subsequent activation of these key signaling proteins, Cucurbitacin E effectively blocks the entire downstream cascade, leading to the downregulation of genes involved in cell survival and proliferation and ultimately inducing cell cycle arrest and apoptosis.

Quantitative Data on Cucurbitacin E Efficacy

The inhibitory potential of Cucurbitacin E has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values serve as key metrics for its anti-proliferative activity.

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| HuT 78 | Cutaneous T-cell Lymphoma | IC50 | 17.38 | |

| SeAx | Cutaneous T-cell Lymphoma | IC50 | 22.01 | |

| A549 | Non-Small-Cell Lung Cancer | IC50 | 4.75 ± 0.36 | |

| A549 | Non-Small-Cell Lung Cancer | GI50 | 0.03 ± 0.01 | |

| Huh7 | Hepatocellular Carcinoma | IC50 | ~0.040 (40 nM) |

Table 1: Anti-proliferative Activity of Cucurbitacin E in Cancer Cell Lines. This table summarizes the IC50 and GI50 values of Cucurbitacin E, demonstrating its potent dose-dependent inhibitory effects.

The primary mechanism of action involves the suppression of key protein phosphorylation events within the JAK/STAT cascade.

| Target Protein | Cell Line | Treatment | Effect | Reference |

| p-STAT3 | SeAx | Cucurbitacin E | Significant downregulation | |

| p-STAT5 | SeAx | Cucurbitacin E | No significant change | |

| p-JAK2 | Panc-1 | Cucurbitacin B (related) | Marked inhibition | |

| p-STAT3 | Panc-1 | Cucurbitacin B (related) | Marked inhibition | |

| p-STAT5 | Visceral Fat Tissue (mice) | Cucurbitacin E | Attenuated signaling | |

| p-JAK3 | Huh7 | 40 nM Cucurbitacin E | Significant downregulation | |

| p-STAT3 | Huh7 | 40 nM Cucurbitacin E | Significant downregulation | |

| p-STAT3 | T24 | 250-1000 nM Cucurbitacin E | Downregulation |

Table 2: Inhibitory Effects of Cucurbitacins on JAK/STAT Pathway Phosphorylation. This table highlights the consistent inhibition of STAT3 phosphorylation across multiple cell lines, confirming it as a primary target.

Experimental Protocols

To assess the efficacy of Cucurbitacin E as a JAK/STAT inhibitor, several key experiments are routinely performed. Detailed methodologies are provided below.

Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)

Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins, such as total STAT3 and its activated, phosphorylated form (p-STAT3), in cell lysates. This allows for direct measurement of the inhibitor's on-target effect.

Methodology

-

Cell Culture and Treatment: Seed cells (e.g., SeAx, A549) in 6-well plates to achieve 80-90% confluency. Treat cells with varying concentrations of Cucurbitacin E for a specified duration (e.g., 4 to 24 hours). Include a vehicle control (e.g., DMSO).

-

Protein Extraction (Cell Lysis):

-

Aspirate the culture medium and wash cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing intermittently.

-